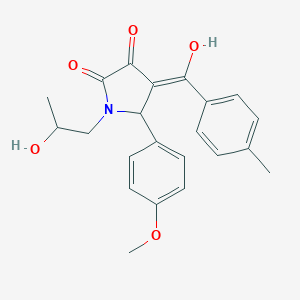![molecular formula C29H38N2O4 B282247 1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282247.png)
1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DBP-H, and is a member of the pyrrolone family of compounds.
Aplicaciones Científicas De Investigación
DBP-H has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DBP-H has been shown to have anticancer properties and can induce cell death in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in various tissues. DBP-H has been used as a tool compound to study the role of specific proteins and enzymes in various biological processes.
Mecanismo De Acción
The mechanism of action of DBP-H is not fully understood. However, it is believed that the compound interacts with specific proteins and enzymes in the body, leading to changes in their activity. DBP-H has been shown to inhibit the activity of certain enzymes, leading to the induction of cell death in cancer cells. It also reduces the production of pro-inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects
DBP-H has been shown to have various biochemical and physiological effects. The compound induces cell death in cancer cells, reduces inflammation, and inhibits the activity of specific enzymes. DBP-H has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBP-H has several advantages for lab experiments. The compound is easy to synthesize, has a high yield, and can be purified using standard techniques. It is also stable and can be stored for long periods. However, there are limitations to using DBP-H in lab experiments. The compound has low solubility in water, which can make it difficult to use in some assays. It also has limited stability in certain solvents, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of DBP-H. One area of research is the development of analogs of DBP-H with improved solubility and stability. Another area of research is the study of the compound's activity in vivo, as most studies have been conducted in vitro. The potential use of DBP-H as a therapeutic agent in cancer and inflammatory diseases is also an area of interest. Finally, the study of the compound's mechanism of action and its interactions with specific proteins and enzymes is an area of ongoing research.
Conclusion
In conclusion, DBP-H is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to have anticancer and anti-inflammatory properties and can induce cell death in cancer cells. DBP-H has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the study of DBP-H, including the development of analogs, in vivo studies, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of DBP-H involves the reaction of 3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with dibutylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of DBP-H is high, and the compound can be purified using standard techniques.
Propiedades
Fórmula molecular |
C29H38N2O4 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O4/c1-4-6-16-30(17-7-5-2)18-9-19-31-26(23-10-8-11-24(32)20-23)25(28(34)29(31)35)27(33)22-14-12-21(3)13-15-22/h8,10-15,20,26,32-33H,4-7,9,16-19H2,1-3H3/b27-25+ |
Clave InChI |
RDGKNTLBDLSYMO-IMVLJIQESA-N |
SMILES isomérico |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)O |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=CC=C3)O |
SMILES canónico |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)


![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)

